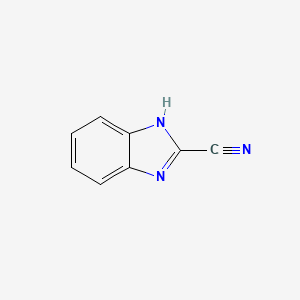

1H-benzimidazole-2-carbonitrile

Description

Contextualization within Benzimidazole (B57391) Heterocyclic Chemistry

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene (B151609) and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, found in a range of physiologically active compounds. researchgate.net The benzimidazole nucleus is structurally similar to natural purines, which allows it to interact with various biological targets. researchgate.net The versatility of the benzimidazole scaffold, which can act as both a hydrogen bond donor and acceptor, contributes to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.gov

The synthesis of benzimidazole derivatives has been a major focus for organic chemists. researchgate.net Common methods involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes under various reaction conditions. nih.govscholarsresearchlibrary.com More recent and improved methods include copper-catalyzed cyclization of o-bromoarylamine with nitriles, offering an efficient and environmentally friendlier pathway. rsc.org

Significance of the Nitrile Moiety in Benzimidazole Scaffolds

The nitrile group (–C≡N) is a crucial functional group in medicinal chemistry that has seen increasing use in recent decades. nih.gov Its incorporation into a molecule like the benzimidazole scaffold can significantly alter its physicochemical properties. nih.gov The strong electron-withdrawing nature of the nitrile group can modify the electronic density of the aromatic benzimidazole ring, which can influence its interactions with biological targets. nih.gov

The nitrile moiety can act as a bioisostere for other functional groups like carbonyls, hydroxyls, and even halogens. nih.govresearchgate.net It can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at the active sites of proteins. nih.govresearchgate.net In some cases, the nitrile group can even form covalent bonds with amino acid residues like serine or cysteine within an enzyme's active site. researchgate.net

Overview of Current Research Trajectories in 1H-Benzimidazole-2-carbonitrile Studies

Current research on this compound and related compounds is multifaceted. One significant area of investigation is its use as a synthon, or building block, for the creation of more complex fused heterocyclic systems. For instance, 1H-benzimidazole-2-acetonitriles, which are closely related, are used to synthesize pyridobenzimidazoles and other fused benzimidazole structures. researchgate.net

Furthermore, the development of novel synthetic methodologies for benzimidazoles continues to be an active research area. rsc.orgorganic-chemistry.org Researchers are exploring more efficient, environmentally benign, and versatile methods to produce these compounds, often utilizing nitriles as key reactants. rsc.org The exploration of the biological activities of new benzimidazole derivatives, including those containing a nitrile group, remains a prominent research direction, with studies focusing on their potential as anticancer agents and enzyme inhibitors. nih.govresearchgate.net

Below are the chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6868-37-7 |

| XLogP3 | 1.3 |

| Exact Mass | 143.048347172 Da |

| Monoisotopic Mass | 143.048347172 Da |

Table 1: Physicochemical properties of this compound. Data sourced from PubChem. nih.gov

This interactive table summarizes key identifiers and properties of the compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-benzimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKMJKMSTPFHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357114 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6868-37-7 | |

| Record name | 1H-benzimidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 2 Carbonitrile and Its Derivatives

Direct Synthetic Approaches to the 1H-Benzimidazole-2-carbonitrile Core

The most common strategy for building the benzimidazole (B57391) framework involves the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon (C1) electrophile. researchgate.netrsc.orgnih.gov For the synthesis of the 2-carbonitrile derivative, this C1 component must contain a cyano group or a precursor that can be readily converted to it.

The direct cyclization of o-phenylenediamine with a cyano-containing C1 synthon is a primary route to this compound. While the reaction with cyanogen (B1215507) bromide can be complex, other reagents have been successfully employed.

A notable method involves the reaction of o-phenylenediamine with compounds like ethyl 2-cyanoacetimidate hydrochloride, which upon heating, yields the related 1H-benzimidazole-2-acetonitrile. kau.edu.saresearchgate.net Although this provides the homologated product, it establishes the principle of using a cyano-containing building block. For the direct synthesis of this compound, reagents such as cyanothioformamides can be cyclized. For instance, N-arylcyanothioformamides undergo palladium-catalyzed intramolecular C-S bond formation to yield 2-cyanobenzothiazoles, a related heterocyclic system, suggesting the potential for similar strategies in benzimidazole synthesis. nih.gov Another approach is the reaction of o-phenylenediamine with methyl 2,2,2-trichloroacetimidate, which forms 2-(trichloromethyl)-1H-benzimidazole. This intermediate can then be further transformed.

A plausible and effective C1 synthon is a derivative of glyoxylic acid. The reaction sequence would involve the condensation of o-phenylenediamine with a protected glyoxylic acid, followed by conversion of the resulting functional group at the 2-position (e.g., an alcohol or carboxylic acid) into a nitrile.

Table 1: Cyclization Reactions for Benzimidazole Synthesis

| Starting Materials | Reagent | Conditions | Product | Yield | Citation |

| o-Phenylenediamine | Aldehydes/Carboxylic Acids | Acid catalyst (e.g., p-TSOH), Heat | 2-Substituted Benzimidazoles | Good to Excellent | rsc.orgorganic-chemistry.org |

| o-Phenylenediamine | Ethyl 2-cyanoacetimidate HCl | Fusion (Heat) | 1H-Benzimidazole-2-acetonitrile | Not specified | kau.edu.saresearchgate.net |

| o-Phenylenediamine | CO₂ / H₂ | RuCl₂(dppe)₂ catalyst, Heat | Benzimidazole | Excellent | researchgate.netrsc.org |

| o-Phenylenediamine | Aldehydes | Au/TiO₂ catalyst, 25 °C | 2-Substituted Benzimidazoles | High | mdpi.com |

Ring transformation offers an alternative, albeit less common, pathway to the benzimidazole core. This strategy involves the rearrangement of a different heterocyclic system into the desired benzimidazole structure.

One documented example is the ring transformation of a benzodiazepine-3-carbonitrile. kau.edu.saresearchgate.net Treatment of this seven-membered ring compound with methoxyamine hydrochloride initiates a cascade of reactions that ultimately results in the formation of 1H-benzimidazole-2-acetonitrile, a close structural analog of the target compound. kau.edu.saresearchgate.net This demonstrates that larger, more complex rings can be contracted to form the stable benzimidazole system. While direct ring transformation to this compound is not widely reported, this example highlights the synthetic potential of such strategies.

In line with the principles of green chemistry, several methods have been developed that avoid the use of transition metals or any catalyst altogether. researchgate.net These reactions are often promoted by heat or by using environmentally benign solvents.

A straightforward catalyst-free approach involves the condensation of o-phenylenediamine with organic acids or aldehydes by heating the neat mixture at high temperatures (e.g., 140 °C). This solvent-free method is operationally simple and provides good to high yields of 2-substituted benzimidazoles. While not specifically documented for a C1-cyano synthon, the robustness of this method suggests its potential applicability. mdpi.com

Another significant metal-free method is the intramolecular N-arylation of N-(2-iodoaryl)benzamidines. This reaction proceeds in water with only a simple base like potassium carbonate (K₂CO₃), making it an economically and environmentally attractive option. rsc.orgresearchgate.net To adapt this for this compound synthesis, a precursor like N-(2-iodoaryl)cyanamide would be required. Additionally, metal-free dehydrogenative coupling of diamines and alcohols using N-hydroxyphthalimide (NHPI) as a catalyst with air as the oxidant presents another green route to benzimidazoles. rsc.org

Microwave irradiation has become a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. mdpi.comijrpc.com The synthesis of benzimidazoles has greatly benefited from this technology.

General microwave-assisted protocols involve the condensation of o-phenylenediamine with aldehydes or carboxylic acids. mdpi.comijrpc.com For example, using erbium triflate (Er(OTf)₃) as a catalyst under solvent-free microwave conditions allows for the rapid and high-yield synthesis of 1,2-disubstituted benzimidazoles. mdpi.com Similarly, using butanoic acid to promote the reaction between o-phenylenediamine and DMF under microwave irradiation provides a green and efficient route to the parent 1H-benzimidazole. nih.gov

The application of microwave energy to the synthesis of this compound would involve reacting o-phenylenediamine with a suitable C1-cyano reagent. The complex of cyanuric chloride and DMF, for instance, has been used in microwave-assisted synthesis of other heterocycles and could potentially be adapted for this purpose. nih.gov

Table 2: Comparison of Conventional vs. Microwave Synthesis

| Reaction | Conventional Method | Microwave Method | Advantages of Microwave | Citation |

| o-Phenylenediamine + Aldehyde | Toluene, reflux, 48h | Toluene, 110 °C, 12 min | Reduced time, higher yield | rsc.org |

| o-Phenylenediamine + Formic Acid | Reflux | Domestic microwave | Reduced time, simple workup | masterorganicchemistry.com |

| 1,2-Disubstituted Benzimidazoles | 60 °C, 120 min (59.6% yield) | 60 °C, 5 min (99.9% yield) | Drastically reduced time, increased yield | mdpi.com |

Functional Group Interconversions (FGI) Leading to this compound

Functional group interconversion provides an indirect yet highly versatile route to this compound. This approach starts with a pre-formed benzimidazole ring bearing a different substituent at the 2-position, which is then chemically transformed into the desired nitrile group.

A well-established FGI pathway begins with the readily accessible (1H-benzo[d]imidazol-2-yl)methanol. This multi-step sequence offers a reliable, albeit longer, route to the target molecule.

The process is as follows:

Synthesis of (1H-Benzo[d]imidazol-2-yl)methanol : This precursor is synthesized by the condensation of o-phenylenediamine with glycolic acid in an aqueous hydrochloric acid solution.

Oxidation to 1H-Benzimidazole-2-carboxylic acid : The alcohol is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution. sigmaaldrich.com

Formation of 1H-Benzimidazole-2-carboxamide : The carboxylic acid is converted to the amide. This is typically achieved by first activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.

Dehydration to this compound : The final step is the dehydration of the 1H-benzimidazole-2-carboxamide. This classic transformation can be accomplished using various dehydrating agents, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent, to yield the target nitrile.

Another potential FGI route is the Sandmeyer reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgbyjus.comnih.gov This would involve the diazotization of 2-amino-1H-benzimidazole followed by treatment with a cyanide salt, typically copper(I) cyanide (CuCN), to install the nitrile group.

Table 3: FGI Pathway from 2-Hydroxymethyl-benzimidazole

| Step | Precursor | Reagents | Product | Yield | Citation |

| 1 | o-Phenylenediamine | Glycolic acid, HCl (aq) | (1H-Benzo[d]imidazol-2-yl)methanol | 90% | - |

| 2 | (1H-Benzo[d]imidazol-2-yl)methanol | KMnO₄, Na₂CO₃ (aq) | 1H-Benzimidazole-2-carboxylic acid | 85% | - |

| 3 | 1H-Benzimidazole-2-carboxylic acid | 1. SOCl₂ 2. NH₃·H₂O | 1H-Benzimidazole-2-carboxamide | 78% | - |

| 4 | 1H-Benzimidazole-2-carboxamide | Dehydrating agent (e.g., POCl₃) | This compound | - | General Method |

Reductive Modifications of the Nitrile Group to Amines

The nitrile group of this compound and its derivatives serves as a versatile handle for the introduction of an aminomethyl group at the 2-position of the benzimidazole ring. This transformation is typically achieved through reduction, and various reagents and conditions have been employed to effect this conversion.

Commonly, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are utilized for the reduction of nitriles to primary amines. youtube.comyoutube.comyoutube.com This method is effective for a broad range of nitriles, including those incorporated into heterocyclic systems like benzimidazole. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by workup to afford the primary amine. youtube.com

Catalytic hydrogenation is another important method for the reduction of nitriles. youtube.comyoutube.com This process often involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas. youtube.comgoogle.com While effective, these reactions can sometimes require high pressures and temperatures. google.com

More recently, alternative reducing agents have been explored. For instance, diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes, which can then be further reduced to amines if desired. youtube.comyoutube.com Additionally, transfer hydrogenation methods are gaining traction. These methods utilize a hydrogen donor in the presence of a catalyst, offering a milder alternative to high-pressure hydrogenation. google.com For example, a process for the reductive amination of nitriles to tertiary amines using a palladium catalyst and a dialkylammonium formate (B1220265) as the hydrogen donor has been developed. google.com

The choice of reducing agent can be critical, especially when other functional groups are present in the molecule, to ensure selective reduction of the nitrile group. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Nucleus

The benzimidazole ring system is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the core structure. The positions on the benzene (B151609) ring (4, 5, 6, and 7) are generally π-excessive and thus prone to electrophilic attack. chemicalbook.com Conversely, the C2 position is electron-deficient, making it a primary site for nucleophilic substitution. chemicalbook.com

Electrophilic Substitution:

Electrophilic substitution reactions on the benzimidazole nucleus primarily occur on the benzene portion of the molecule. The reactivity and orientation of substitution are influenced by the substituents already present on the ring. For instance, the bromination of 2-amino-1-methylbenzimidazole (B158349) with hydrobromic acid leads to a mixture of monobromo-substituted products, with the bromine atom being incorporated at the 5 and 6 positions, which are the most reactive sites for electrophilic substitution. longdom.org Under more forceful conditions, or with different brominating agents like potassium bromate, di- and tri-bromo derivatives can be obtained. longdom.org

Similarly, nitration of 2-amino-1-methylbenzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid yields a mixture of 5- and 6-nitro derivatives. longdom.org The use of a greater molar equivalent of the nitrating agent can lead to the formation of dinitro products. longdom.org

Nucleophilic Substitution:

The C2 position of the benzimidazole ring is the principal site for nucleophilic attack. chemicalbook.com However, for benzimidazoles with an unsubstituted N-H group, a competing reaction is the abstraction of the acidic proton at the N1 position by the nucleophile, which can hinder substitution at the C2 position. ijdrt.com For example, the chloride in 2-chlorobenzimidazole (B1347102) is not readily displaced by strong nucleophiles. ijdrt.com In contrast, 2-chloro-1-methylbenzimidazole, where the acidic proton is replaced by a methyl group, reacts more easily with nucleophiles like sodium methoxide (B1231860) or ethoxide. ijdrt.com

The Chichibabin amination reaction is a classic example of nucleophilic substitution at the C2 position and is used to synthesize 2-aminobenzimidazole (B67599) derivatives. longdom.org This reaction, however, is not suitable for benzimidazoles with an unsubstituted NH group due to the formation of an unreactive N-anion. longdom.org

Derivatization Strategies and Scaffold Modification at the 2-Position and Ring Nitrogens

The functional groups at the 2-position and the nitrogen atoms of the benzimidazole ring provide key sites for derivatization and scaffold modification, enabling the synthesis of a diverse array of novel compounds.

Elaboration of the Carbonitrile Moiety for Novel Derivatives

The carbonitrile group at the 2-position of this compound is a versatile precursor for the synthesis of various derivatives. One common transformation is the hydrolysis of the nitrile to a carboxylic acid. For instance, (1H-benzimidazol-2-yl)methanol derivatives can be oxidized with potassium permanganate to yield benzimidazole-2-carboxylic acid derivatives. scholarsresearchlibrary.com

The nitrile can also be converted into a carbohydrazide. A series of (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives were synthesized through a molecular hybridization technique. nih.gov This involved the initial conversion of the nitrile to a carbohydrazide, which was then coupled with various aldehydes. nih.govmdpi.com

Furthermore, the carbonitrile can be used to introduce other heterocyclic rings at the 2-position. For example, some 2-styryl-benzimidazoles have been synthesized and have shown notable biological activities. mdpi.com

N-Alkylation and N-Arylation Strategies on the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or arylated. chemicalbook.com Alkylation is a common strategy to introduce various substituents, which can significantly influence the biological and physicochemical properties of the resulting compounds.

N-Alkylation: A variety of alkylating agents, such as alkyl halides, can be used to alkylate the benzimidazole nitrogen. researchgate.net The reaction of 2-substituted benzimidazole derivatives with alkyl bromides in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) and a base such as aqueous potassium hydroxide (B78521) has been reported. researchgate.net The use of dihalogenated compounds can lead to the duplication of the benzimidazole moiety. tsijournals.com N-methylation is also a frequently employed modification. scholarsresearchlibrary.com

The regioselectivity of N-alkylation can be influenced by the substituents on the benzimidazole ring and the reaction conditions. beilstein-journals.org For instance, in some cases, a mixture of N1 and N2 alkylated products may be obtained. beilstein-journals.org

N-Arylation: N-arylation of benzimidazoles introduces an aryl group onto one of the ring nitrogens. This can be achieved through various cross-coupling reactions. For example, a rhodium(II)-catalyzed N2-selective arylation of indazoles and benzotriazoles using quinoid carbenes has been developed, which could potentially be applied to benzimidazoles. rsc.org The synthesis of 1-heteroaryl-2-aryl-1H-benzimidazole derivatives has also been reported as inhibitors of c-Jun N-terminal kinases. nih.gov

Synthesis of Fused Heterocyclic Systems Utilizing 2-Cyanomethylbenzimidazoles as Synthons

2-Cyanomethylbenzimidazoles, which can be derived from this compound, are valuable synthons for the construction of fused heterocyclic systems. The active methylene (B1212753) group adjacent to the cyano group provides a reactive site for various cyclization reactions.

Pyrrolo[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that can be synthesized from 2-cyanomethylbenzimidazole derivatives. One approach involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with 1-substituted-1H-benzimidazole-2-acetonitrile, which leads to the formation of a condensed pyrrolo[b]pyrazine system. researchgate.net Another method involves the intramolecular cyclization of appropriately substituted precursors. researchgate.net

The following table summarizes some of the derivatization strategies discussed:

| Starting Material | Reagent/Condition | Product Type | Reference |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(Aminomethyl)benzimidazole | youtube.comyoutube.comyoutube.com |

| This compound | Catalytic Hydrogenation (e.g., Raney Ni) | 2-(Aminomethyl)benzimidazole | youtube.comyoutube.com |

| 2-Amino-1-methylbenzimidazole | Hydrobromic Acid | 5- and 6-Bromo derivatives | longdom.org |

| 2-Amino-1-methylbenzimidazole | Potassium Nitrate / Sulfuric Acid | 5- and 6-Nitro derivatives | longdom.org |

| 2-Chlorobenzimidazole | Sodium Methoxide | 2-Methoxybenzimidazole | ijdrt.com |

| (1H-Benzimidazol-2-yl)methanol | Potassium Permanganate (KMnO₄) | Benzimidazole-2-carboxylic acid | scholarsresearchlibrary.com |

| This compound | Hydrazine Hydrate, then Aldehyde | 1H-Benzimidazole-2-carbohydrazide derivatives | nih.govmdpi.com |

| 2-Substituted Benzimidazole | Alkyl Bromide / Phase-Transfer Catalyst | N-Alkylbenzimidazole | researchgate.net |

| 1H-Benzimidazole-2-acetonitrile | 2,3-Dichloro-5,6-dicyanopyrazine | Pyrrolo[b]pyrazine derivative | researchgate.net |

Pyridobenzimidazoles

The synthesis of pyridobenzimidazoles from 1H-benzimidazole-2-acetonitrile has been achieved through various reaction pathways.

One approach involves the Knoevenagel condensation. For instance, the condensation of 1-phenylpyrazole-4-carboaldehydes with 1H-benzimidazole-2-acetonitrile leads to the formation of fluorescent 3-methyl-1-phenyl-1H-pyrazolo[4.3:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile. kau.edu.sa Similarly, reacting 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) with 1H-benzimidazole-2-acetonitrile yields the corresponding 1,2-fused benzimidazo heterocycle. kau.edu.sa Another example is the reaction of chromenes with 1H-benzimidazole-2-acetonitrile in ethylene (B1197577) glycol, which produces pyridobenzimidazoles in 65–80% yields. kau.edu.sa

Michael addition reactions also provide a route to pyridobenzimidazoles. Furthermore, a one-pot, four-component reaction of pyridine (B92270) or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile (B52724) can produce polysubstituted pyrido[1,2-a]benzimidazole (B3050246) derivatives in moderate yields. nih.gov The proposed mechanism for this novel reaction involves the formation of polysubstituted benzenes followed by substitution and annulation of pyridine. nih.gov

Pyrimidobenzimidazoles

Pyrimidobenzimidazoles can be synthesized from this compound and its derivatives through several methods. One common strategy involves the reaction of 2-aminobenzimidazoles with various reagents.

For example, a series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were prepared by reacting a 2-aminobenzimidazole Schiff base with active methylene compounds. researchgate.net In another instance, the reaction of 2-aminobenzimidazoles with β-bromo-α,β-unsaturated aldehydes in DMF under microwave irradiation, in the presence of triethylamine (B128534) and magnesium sulfate, provides an efficient route to pyrimido[1,2-a]benzimidazoles. nih.gov

The use of multicomponent reactions has also proven effective. 1,2-dihydro-pyrimido[1,2-a]-benzimidazole-3-carbonitrile derivatives have been synthesized via a three-component reaction of an aldehyde, malonodinitrile, and 2-aminobenzimidazole in water under microwave irradiation, offering excellent yields and a reduced environmental impact. researchgate.net

Furthermore, the reaction of chromonecarbonitrile with 2-aminobenzimidazole in refluxing ethanol (B145695) leads to the formation of a pyrimidobenzimidazole structure through the opening of the γ-pyrone ring followed by cycloaddition to the nitrile group. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazole derivatives, including this compound. chemmethod.comsphinxsai.com These approaches focus on aspects such as waste prevention, the use of catalysts over stoichiometric reagents, and the use of safer solvents and reaction conditions. chemmethod.com

Several environmentally friendly methods for benzimidazole synthesis have been developed. These include:

Catalytic Syntheses: Various catalysts have been employed to improve the efficiency and environmental profile of benzimidazole synthesis.

Zeolites: A simple and environmentally friendly method utilizes a small-pore-size zeolite as a recyclable catalyst for the synthesis of benzimidazole derivatives from o-phenylenediamine and aldehydes. tandfonline.com

Metal Catalysts: Zinc acetate (B1210297) has been used as a catalyst for the reaction of substituted o-phenylenediamine with aldehyde derivatives at room temperature under solvent-free conditions. chemmethod.com Zinc triflate has also been shown to be an efficient catalyst in ethanol at reflux temperature. chemmethod.com Nano-ZnO particles have been used to catalyze the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine, resulting in higher yields and shorter reaction times. nih.gov

Other Catalysts: Ammonium (B1175870) chloride has been used as a green and economical catalyst at 80 to 90 °C. chemmethod.com Boric acid solution has been employed for one-pot synthesis at room temperature. chemmethod.com

Solvent-Free and Alternative Solvent Systems:

Microwave-Assisted Synthesis: Microwave irradiation has been used to promote the condensation of o-phenylenediamine with aldehydes, often in the absence of a solvent or using green solvents like water or ionic liquids. chemmethod.commdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved using microwave irradiation with Er(OTf)₃ as a catalyst in a solvent-free system. mdpi.com

Water as a Solvent: A method using K₂CO₃ in water at 100 °C for the intermolecular cyclization of N-(2-iodoaryl)benzamidine provides benzimidazole derivatives without the need for additional reagents or catalysts. chemmethod.comsphinxsai.com

Polyethylene Glycol (PEG): Ceric ammonium nitrate (CAN) in PEG has been used as a recyclable solvent and catalyst system for the synthesis of benzimidazoles. chemmethod.com

These green chemistry approaches offer significant advantages over traditional methods, including milder reaction conditions, shorter reaction times, higher yields, and simpler work-up procedures, making the synthesis of benzimidazoles more sustainable and economical. chemmethod.comsphinxsai.comrsc.org

Iii. Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazole 2 Carbonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework and probing the electronic environment of nitrogen atoms within the 1H-benzimidazole-2-carbonitrile molecule. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁵N NMR spectra, a detailed structural assignment can be achieved.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the N-H proton of the imidazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the fused imidazole ring and the cyano group at the 2-position.

The protons on the benzene ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. Specifically, the H4/H7 protons are expected to be downfield compared to the H5/H6 protons due to their proximity to the imidazole ring. The N-H proton of the imidazole ring is characteristically observed as a broad singlet at a significantly downfield chemical shift, often above δ 12.0 ppm, a consequence of its acidic nature and involvement in intermolecular hydrogen bonding.

In a study of various 2-substituted 1H-benzimidazoles, the aromatic protons were observed in the range of 7.20-7.58 ppm, while the NH proton appeared as a broad singlet around 9.97-12.80 ppm, depending on the substituent and solvent. For instance, in 2-phenyl-1H-benzimidazole, the aromatic protons of the benzimidazole (B57391) moiety appear as multiplets between δ 7.15 and 7.56 ppm, with the NH proton at δ 12.80 ppm in CDCl₃.

| Compound | Solvent | Aromatic Protons (δ, ppm) | N-H Proton (δ, ppm) |

|---|---|---|---|

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 7.58-7.55 (m, 2H), 7.26-7.20 (m, 2H) | Not Reported |

| 2-Isopropyl-1H-benzimidazole | CDCl₃ | 7.58-7.56 (m, 2H), 7.23-7.16 (m, 2H) | 9.97 (brs, 1H) |

| 2-Phenyl-1H-benzimidazole | CDCl₃ | 7.56–7.50 (m, 4H), 7.21–7.15 (m, 5H) | 12.80 (s, 1H) |

| 1-(1H-Benzimidazol-2-yl)isoquinoline | DMSO-d₆ | 7.22–7.36 (m, 2H), 7.59–7.66 (m, 1H), 7.80–7.91 (m, 3H) | 13.22 (s, 1H) |

The ¹³C NMR spectrum provides crucial information for confirming the carbon skeleton of this compound. The spectrum will exhibit signals for the two distinct carbons of the imidazole ring and the six carbons of the benzene ring, four of which are unique due to symmetry.

The carbon atom at the 2-position (C2), directly attached to the electron-withdrawing cyano group, is expected to resonate at a downfield chemical shift, typically in the range of δ 130-150 ppm. The cyano carbon itself will appear in a characteristic region of the spectrum, generally between δ 115 and 125 ppm. The bridgehead carbons (C3a and C7a) are also found in the downfield region, usually between δ 130 and 145 ppm. The remaining aromatic carbons of the benzene ring will have chemical shifts in the typical aromatic range of δ 110-130 ppm.

For comparison, in 2-ethyl-1H-benzimidazole, the C2 carbon appears at δ 156.8 ppm, while the aromatic carbons are observed between δ 114.6 and 138.7 ppm. arabjchem.org The presence of the cyano group in this compound would be expected to influence the chemical shift of the C2 carbon significantly.

| Compound | Solvent | C2 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |

|---|---|---|---|---|

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 156.8 | 138.7, 122.1, 114.6 | 22.9 (CH₂), 12.4 (CH₃) |

| 2-Isopropyl-1H-benzimidazole | CDCl₃ | 160.8 | 138.9, 122.1, 115.4 | 30.3 (CH), 22.1 (CH₃) |

| 2-Phenyl-1H-benzimidazole | CDCl₃ | 151.9 | 144.5, 135.2, 130.6, 130.3, 129.5, 126.9, 123.1, 122.2, 119.5, 111.7 | - |

| 1-(1H-Benzimidazol-2-yl)isoquinoline | DMSO-d₆ | 151.17 | 112.05, 119.72, 121.94, 122.34, 123.63, 125.95, 127.21, 127.82, 128.61, 130.61, 134.02, 136.77, 141.64, 144.07, 146.64 | - |

¹⁵N NMR spectroscopy is a valuable technique for directly probing the electronic environment of the nitrogen atoms within the this compound molecule and its coordination complexes. The chemical shifts of the nitrogen atoms are highly sensitive to hybridization, protonation state, and coordination to metal ions.

In the neutral this compound molecule, two distinct ¹⁵N signals are expected: one for the pyrrole-type nitrogen (N1) and one for the imine-type nitrogen (N3). Upon coordination to a metal ion, the chemical shift of the coordinating nitrogen atom (typically N3) will experience a significant change, providing direct evidence of the coordination site.

Vibrational Spectroscopy Investigations (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's vibrational modes. These methods are instrumental in identifying functional groups, elucidating molecular structure, and probing intermolecular interactions such as hydrogen bonding.

The vibrational spectrum of this compound is rich with characteristic absorption bands corresponding to the stretching and bending modes of its various functional groups.

N-H Vibrations: The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the FT-IR spectrum in the region of 3200-2800 cm⁻¹, with the broadening being indicative of hydrogen bonding.

C≡N Vibration: The cyano group exhibits a sharp and intense stretching vibration (ν(C≡N)) in the range of 2260-2240 cm⁻¹, a characteristic feature confirming its presence.

C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system appear in the 1650-1450 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations are observed at lower frequencies, in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more precise assignment of the observed vibrational modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H stretch | 3200-2800 | Broad band, indicative of hydrogen bonding |

| Aromatic C-H stretch | 3100-3000 | - |

| C≡N stretch | 2260-2240 | Sharp and intense for nitrile-containing compounds |

| C=N and C=C stretch | 1650-1450 | Characteristic of the benzimidazole ring |

| C-H in-plane bend | 1300-1000 | - |

| C-H out-of-plane bend | 900-650 | - |

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and properties of this compound. The N-H group of the imidazole ring acts as a hydrogen bond donor, while the imine nitrogen (N3) and the nitrogen of the cyano group can act as hydrogen bond acceptors.

The presence and nature of these hydrogen bonds can be readily identified through vibrational spectroscopy. A strong N-H···N hydrogen bond results in a significant broadening and red-shifting (a shift to lower frequency) of the N-H stretching band in the FT-IR spectrum. The extent of this shift is correlated with the strength of the hydrogen bond.

In the solid state, benzimidazole derivatives are known to form chains or more complex networks through N-H···N hydrogen bonds. nih.gov The participation of the cyano group as a hydrogen bond acceptor would also influence its stretching frequency, typically causing a slight shift to lower wavenumbers. The analysis of these spectral changes provides valuable information on the supramolecular assembly of this compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within this compound and its analogs. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the electronic structure of the molecule.

For organic molecules like this compound, the electronic transitions primarily involve π and n electrons. The key transitions observed are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values, generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk These transitions require an unsaturated group, such as the benzene and imidazole rings and the nitrile group in this compound, to provide the π electrons. shu.ac.uk

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), typically associated with heteroatoms like nitrogen, is promoted to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are of lower energy and thus appear at longer wavelengths. uzh.ch They exhibit lower molar absorptivity, usually in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The absorption spectrum of 1H-benzimidazole in an acetonitrile (B52724) solution shows distinct absorption bands corresponding to these electronic transitions. researchgate.net The presence of the nitrile group (-C≡N) in this compound introduces additional π bonds, influencing the energy levels of the molecular orbitals and consequently the wavelengths of maximum absorption (λmax). uzh.ch

Factors such as solvent polarity and the presence of substituents on the benzimidazole ring can significantly affect the UV-Vis spectrum. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands. A shift to a longer wavelength is known as a bathochromic or red shift, while a shift to a shorter wavelength is a hypsochromic or blue shift. uomustansiriyah.edu.iq For instance, with highly polar solvents, n → π* transitions often exhibit a blue shift, whereas π → π* transitions may show a red shift. uomustansiriyah.edu.iq The conjugation of double bonds also plays a crucial role; more extensive conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. uomustansiriyah.edu.iq

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | 200 - 700 | 1,000 - 10,000 | π bonding to π antibonding |

| n → π | 200 - 700 | 10 - 100 | n non-bonding to π antibonding |

| n → σ | 150 - 250 | Low | n non-bonding to σ antibonding |

| σ → σ | ~125 | High | σ bonding to σ antibonding |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its analogs by analyzing the mass-to-charge ratio (m/z) of ions. The molecular formula of this compound is C₈H₅N₃, with a molecular weight of approximately 143.15 g/mol . nih.gov

In electron impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification.

For benzimidazole derivatives, the mass spectra often show the molecular ion as the base peak, indicating its relative stability. scispace.com A common fragmentation pathway for benzimidazoles involves the sequential loss of two molecules of hydrogen cyanide (HCN). scispace.com The fragmentation of 1- and 2-substituted benzimidazoles follows similar pathways. scispace.com

The fragmentation of the benzimidazole nucleus itself is a key feature. For instance, the unsubstituted 1H-benzimidazole (C₇H₆N₂) has a molecular weight of 118.1359 g/mol . nist.gov Its fragmentation often involves the loss of HCN, a characteristic feature of the benzimidazole ring system. journalijdr.com

In the case of this compound, the presence of the nitrile group influences the fragmentation pattern. The cleavage of bonds adjacent to the benzimidazole ring and the nitrile group will lead to specific fragment ions. The analysis of these fragments helps in confirming the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅N₃ nih.gov |

| Molecular Weight | 143.15 g/mol nih.gov |

| Exact Mass | 143.048347172 Da nih.gov |

| Monoisotopic Mass | 143.048347172 Da nih.gov |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is an indispensable technique for the precise determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its analogs, SC-XRD provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation.

Studies on various benzimidazole derivatives have shown that the benzimidazole ring system is typically planar or nearly planar. For example, in 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.024 Å. nih.gov Similarly, in (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole moiety is also essentially planar (r.m.s. deviation = 0.0084 Å). nih.gov

The conformation of substituents attached to the benzimidazole core is also revealed by SC-XRD. For instance, in 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl (B1604629) ring is 85.77 (4)°. nih.gov In the case of 2-substituted benzimidazoles, the orientation of the substituent relative to the benzimidazole plane is a key conformational feature. For example, in 2-(1H-benzimidazol-2-yl)phenol, the molecule is planar. researchgate.net In contrast, in other derivatives, the substituents may be twisted out of the plane of the benzimidazole ring system. researchgate.net The crystal structure of 1H-benzimidazole-2-carboxamide, a related analog, has been determined to be orthorhombic. researchgate.net

The crystal packing of this compound and its analogs is governed by a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and other non-covalent forces. These interactions are crucial in determining the supramolecular architecture and physical properties of the crystalline material.

Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the nitrogen atoms of the imidazole and nitrile groups can act as hydrogen bond acceptors. In many benzimidazole derivatives, N-H···N hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. For example, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, molecules are linked by N-H···N hydrogen bonds into chains running parallel to the c-axis. nih.gov In other analogs, O-H···N, O-H···O, and C-H···N hydrogen bonds also play significant roles in the crystal packing. nih.govdoaj.org

π-π Stacking: The aromatic benzimidazole ring system is prone to π-π stacking interactions, which contribute significantly to the stability of the crystal lattice. These interactions can occur in a head-to-tail or head-to-head arrangement. nih.gov In many benzimidazole derivatives, π-π stacking interactions are observed between adjacent benzimidazole rings, often in a parallel-displaced or T-shaped geometry. researchgate.netresearchgate.net The extent and nature of π-π stacking can influence the material's electronic and photophysical properties. rsc.orgrsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on the physical and chemical properties of a solid material. Benzimidazole derivatives have been shown to exhibit polymorphism. For example, 2-propyl-1H-benzimidazole exists in different polymorphic forms that are induced by temperature changes. researchgate.netresearchgate.net These polymorphs can differ in their crystal packing and molecular conformation. researchgate.net Characterization of potential polymorphs of this compound is important for understanding its solid-state behavior.

Enantiomorphism refers to the existence of non-superimposable mirror-image crystal structures (enantiomorphs). This phenomenon can occur if a chiral molecule crystallizes in a chiral space group. While this compound itself is achiral, the introduction of a chiral center in an analog could lead to the formation of enantiomorphic crystals. The study of a racemic mixture of such a compound by SC-XRD would reveal whether it crystallizes as a conglomerate (a physical mixture of enantiopure crystals) or a racemate (both enantiomers in the same unit cell).

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts.

The Hirshfeld surface is partitioned into regions corresponding to different types of intermolecular contacts, and the percentage contribution of each contact to the total surface area can be calculated. This provides a quantitative measure of the relative importance of different interactions in the crystal packing.

For various benzimidazole derivatives, Hirshfeld surface analysis has been used to quantify the contributions of H···H, C···H/H···C, N···H/H···N, and other contacts. For instance, in 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate, the most important contributions to the crystal packing are from H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%) interactions. researchgate.net In another example, 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}-1,3-diphenylpropan-1-one, H···H contacts make the largest contribution at 47.5%. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a graphical summary of the intermolecular contacts, with characteristic shapes for different types of interactions like hydrogen bonds and π-π stacking. researchgate.netnih.gov

| Compound | H···H (%) | C···H/H···C (%) | N···H/H···N (%) | Other Contacts (%) | Reference |

|---|---|---|---|---|---|

| 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate | 28.7 | 27.1 | 26.4 | C···N/N···C (6.1), O···H/H···O (3.7), C···C (6.0) | researchgate.net |

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}-1,3-diphenylpropan-1-one | 47.5 | 27.6 | 6.1 | O···H/H···O (12.4), C···C (4.6) | nih.gov |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | 42.4 | 27.4 | 9.0 | O···H/H···O (11.8), C···C (4.8) | iucr.org |

V. Biological and Pharmacological Relevance of 1h Benzimidazole 2 Carbonitrile Derivatives

Receptor Interaction and Modulatory Activities

The ability of benzimidazole (B57391) derivatives to interact with various cellular receptors contributes to their diverse pharmacological profiles. nih.gov These interactions can lead to either agonistic or antagonistic effects, modulating cellular signaling pathways.

Research into the receptor binding profiles of benzimidazole derivatives has revealed interactions with a range of targets. For example, certain azabicyclic benzimidazole-4-carboxylic acid derivatives have been shown to exhibit high affinity for serotoninergic 5-HT(3) receptors, acting as potent and selective antagonists. Another area of investigation has been the modulatory effect of 1H-benzimidazol-2-yl hydrazones on tubulin polymerization, a key process in cell division. These compounds were found to inhibit tubulin polymerization, suggesting a potential mechanism for anticancer activity. Furthermore, a patent application describes benzimidazole derivatives as dual ligands for the histamine (B1213489) H1 and H4 receptors, indicating their potential in treating allergic and inflammatory conditions. google.com

While these examples demonstrate the versatility of the benzimidazole scaffold in interacting with different receptor systems, there is a notable absence of specific studies focusing on the receptor interaction and modulatory activities of 1H-benzimidazole-2-carbonitrile derivatives in the reviewed literature. Future research should aim to explore the binding affinity of this particular class of compounds against a panel of relevant biological receptors to uncover their therapeutic potential.

Antimicrobial Activities

The rise of antimicrobial resistance has created an urgent need for the development of new and effective antimicrobial agents. nih.gov Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties. nih.gov

Numerous studies have investigated the antibacterial potential of 1H-benzimidazole derivatives against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The antibacterial efficacy is often dependent on the nature of the substituents on the benzimidazole core.

Research has shown that various 2-substituted 1H-benzimidazole derivatives exhibit significant antibacterial activity. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives displayed notable inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In another study, newly synthesized benzimidazole-1,2,3-triazole hybrids showed comparable activity to a standard drug against S. aureus and S. epidermidis. The following table presents a summary of the minimum inhibitory concentrations (MICs) of selected 2-substituted 1H-benzimidazole derivatives against various bacterial strains, as reported in the literature.

| Compound/Derivative Series | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles (Compound 2g) | Streptococcus faecalis | 8 | Escherichia coli | >1024 | nih.gov |

| Staphylococcus aureus | 4 | Pseudomonas aeruginosa | >1024 | nih.gov | |

| MRSA | 4 | nih.gov | |||

| Benzimidazole-1,2,3-triazole hybrids (Compound 7) | S. aureus | Comparable to standard | E. coli | - | |

| S. epidermidis | Comparable to standard | P. aeruginosa | - | ||

| Benzimidazole-1,2,3-triazole hybrids (Compound 9) | S. aureus | Comparable to standard | E. coli | - | |

| S. epidermidis | Comparable to standard | P. aeruginosa | - | ||

| 2-substituted-1H-benzimidazoles | Staphylococcus aureus | Inactive | Pseudomonas aeruginosa | <0.016 | |

| Escherichia coli | <0.016 | ||||

| Salmonella typhi | <0.016 |

The data indicates that while some derivatives show potent activity against Gram-positive bacteria, others are more effective against Gram-negative strains. The variability in the reported efficacy underscores the importance of the specific substitution pattern on the benzimidazole ring in determining the antibacterial spectrum and potency. While these studies provide a strong rationale for the continued exploration of 2-substituted benzimidazoles as antibacterial agents, specific investigations into this compound derivatives are needed to fully characterize their antibacterial profile.

Antifungal Efficacy

Derivatives of this compound have demonstrated significant potential as antifungal agents. Studies have shown that these compounds can be more potent than existing antifungal drugs. benthamscience.comnih.gov For instance, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have exhibited high antifungal activity when compared to ketoconazole. benthamscience.com

The effectiveness of these compounds is influenced by their chemical structure. For example, in a series of alkylbenzimidazoles, those with a nine-carbon alkyl chain showed optimal antifungal activity, which decreased as the chain length increased. nih.gov Some synthesized benzimidazole derivatives have shown desirable activity against various fungal species, including Candida albicans, Candida krusei, Candida tropicalis, and Cryptococcus neoformans. nih.gov In fact, 23 out of 53 synthesized benzimidazole derivatives in one study showed potent fungicidal activity, with minimum inhibitory concentrations (MICs) equal to or greater than amphotericin B. nih.gov

Here is a summary of the antifungal activity of selected benzimidazole derivatives:

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1-nonyl-1H-benzo[d]imidazole | Various | High | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Various | High | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Various | High | benthamscience.com |

Antiprotozoal and Antihelmintic Activities

The benzimidazole scaffold is a cornerstone in the development of antiparasitic drugs. researchgate.net Derivatives of this compound have shown considerable efficacy against various protozoa and helminths. nih.govlookchem.com

In vitro studies have demonstrated that many of these compounds are more active against the protozoa Giardia lamblia and Entamoeba histolytica than the standard drugs metronidazole (B1676534) and albendazole (B1665689). nih.govlookchem.com For example, compounds with a hydrogen at the 1-position and no substitution in the benzenoid ring, and those with a methylthio group at the 2-position and a chlorine at the 5-position, were found to be significantly more active than metronidazole and albendazole against G. lamblia. lookchem.com

While highly effective against protozoa, the anthelmintic activity of these derivatives against helminths like Trichinella spiralis was found to be moderate, and none were as potent as albendazole. nih.govlookchem.com Interestingly, the potent antiprotozoal activity did not always correlate with the inhibition of tubulin polymerization, a known mechanism of action for many anthelmintic benzimidazoles. nih.govlookchem.com This suggests a different mode of action against protozoa. lookchem.com

Key findings on the antiparasitic activity include:

Antiprotozoal Activity: Many derivatives are more potent than metronidazole and albendazole against G. lamblia and E. histolytica. nih.govlookchem.com

Antihelmintic Activity: Moderate activity against T. spiralis, but less potent than albendazole. nih.govlookchem.com

Structure-Activity Relationship: 2-methoxycarbonylamino derivatives showed good antiprotozoal activity by inhibiting tubulin polymerization. researchgate.net

Antiviral Activities, Including Anti-HIV and Anti-Ebola Potential

The versatility of the benzimidazole structure extends to antiviral applications. Derivatives have been tested against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.gov Substituted benzimidazole derivatives have been synthesized and evaluated as reverse transcriptase inhibitors (RTIs) against HIV-1 replication. nih.gov Some of these compounds have shown notable activity against both laboratory-adapted and primary isolates of HIV-1. nih.gov

Specifically, 1,2-substituted benzimidazoles, which share structural similarities with known HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been synthesized and tested for their anti-HIV potential. nih.gov While these particular derivatives were found to be less potent than the reference compound, the research highlights the ongoing exploration of the benzimidazole scaffold for novel anti-HIV agents. nih.gov It's important to note that certain proton pump inhibitors containing a benzimidazole core, like rabeprazole, are contraindicated with the NNRTI rilpivirine (B1684574) due to interactions affecting drug absorption. wikipedia.org

Anticancer and Antineoplastic Activities

Benzimidazole derivatives have emerged as a significant class of compounds in the search for new anticancer therapeutics. nih.gov Their structural similarity to naturally occurring purine (B94841) nucleotides allows them to interact with various biological targets involved in cancer development. nih.govresearchgate.net

A multitude of studies have demonstrated the cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines.

HeLa (Cervical Cancer): Some cyclic benzimidazole derivatives have shown moderate cytotoxic effects against HeLa cells. eurjchem.com Other studies have reported that bis-benzimidazole derivatives also exhibit biological activity against HeLa cells. semanticscholar.org

MCF-7 (Breast Cancer): Benzimidazole derivatives have shown the ability to inhibit the proliferation of MCF-7 cells. nih.gov For example, one derivative demonstrated an IC50 value of 8.86 ± 1.10 μg/mL against this cell line. nih.gov Other studies have also confirmed the cytotoxic activity of various benzimidazole derivatives against MCF-7 cells. semanticscholar.orgresearchgate.net

A431 (Skin Cancer): The biological activity of bis-benzimidazole derivatives has been observed against A431 cells. semanticscholar.org

Leukemia: Benzimidazole-acridine derivatives have shown strong cytotoxic effects against K562 leukemia cells. nih.gov The benzimidazole ring in certain synthesized compounds has been shown to selectively increase anticancer potency in leukemia. nih.gov

The following table summarizes the cytotoxic activity of some benzimidazole derivatives against various cancer cell lines:

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Cyclic Benzimidazoles | HeLa | Moderate Cytotoxicity | eurjchem.com |

| Benzimidazole Derivatives | MCF-7 | IC50 of 8.86 ± 1.10 μg/mL | nih.gov |

| Bis-benzimidazoles | HeLa, MCF7, A431 | Biological Activity | semanticscholar.org |

The anticancer effects of benzimidazole derivatives are attributed to various mechanisms of action. A primary mechanism is the disruption of microtubule function. nih.govfrontiersin.org Compounds like Nocodazole act as tubulin destabilizers, leading to cell cycle arrest and ultimately cell death. nih.gov

Another significant mechanism is the inhibition of topoisomerases, enzymes crucial for DNA replication. nih.govfrontiersin.org The flexible nature of the bis-benzimidazole ring allows these derivatives to bind to DNA, alter its conformation, and inhibit the formation of the cleavable complex. nih.gov Some derivatives have been reported as inhibitors of both Topoisomerase I and Topoisomerase II. nih.gov

Furthermore, some benzimidazole derivatives function as PARP (poly (ADP-ribose) polymerase) inhibitors, which are involved in DNA repair. nih.govfrontiersin.org The benzimidazole-carboxamide scaffold in drugs like Veliparib provides potent inhibition of PARP-1. nih.gov

The mechanisms of antineoplastic action of benzimidazole derivatives are summarized below:

| Mechanism of Action | Description | Key Compounds/Derivatives | Reference |

|---|---|---|---|

| Microtubule Inhibition | Disrupts microtubule formation, leading to cell cycle arrest and apoptosis. | Nocodazole | nih.gov |

| Topoisomerase Inhibition | Binds to DNA and inhibits Topoisomerase I and II, interfering with DNA replication. | Bis-benzimidazole derivatives | nih.gov |

Anti-inflammatory and Analgesic Activities

Benzimidazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. nih.govnih.gov

Several studies have synthesized and evaluated various benzimidazole derivatives for their pain-relieving and anti-inflammatory properties. For instance, a compound with a chloraniline attached to the N-[(5-bromo-1H-benzimidazol-2-yl) moiety showed significant pain-relieving effects. researchgate.net Another derivative, 1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-3-(4-methoxybenzyl)-1H-benzimidazole, was identified as a potent analgesic compound. researchgate.net

In addition to COX inhibition, benzimidazole derivatives can interact with other targets involved in inflammation and pain, such as 5-lipoxygenase (5-LOX) activating protein. nih.gov Some synthesized compounds have effectively inhibited pro-inflammatory enzymes and cytokines like TNF-α and IL-6. researchgate.net This multi-target approach makes benzimidazole derivatives promising candidates for the development of new anti-inflammatory and analgesic drugs with potentially improved gastrointestinal safety profiles. doaj.org

Other Pharmacological Activities (e.g., Antihypertensive, Antidiabetic, Antioxidant)

Beyond the well-documented applications of benzimidazole derivatives, the scaffold is a cornerstone in the development of agents targeting a wide array of other physiological conditions. These include cardiovascular diseases, metabolic disorders like diabetes, and conditions exacerbated by oxidative stress.

Antihypertensive Activity

Derivatives of the benzimidazole structure are prominent in the management of hypertension, primarily through the antagonism of the Angiotensin II (Ang II) type 1 (AT1) receptor. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation leads to hypertension. imedpub.com Ang II, a potent vasoconstrictor, is the primary active octapeptide of this system. imedpub.com By blocking the AT1 receptor, benzimidazole-based drugs prevent the vasoconstrictive effects of Ang II, leading to a reduction in blood pressure. nih.govnih.gov

Several synthesized benzimidazole derivatives have demonstrated significant antihypertensive effects. For instance, a series of 4'-[(benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid derivatives were developed and tested for their ability to antagonize AT1 receptors. researchgate.net Similarly, research into 2-arylbenzimidazole derivatives identified fluorophenyl benzimidazole as a potent vasorelaxant and antihypertensive agent. nih.gov This compound was found to not only block Ang II-induced contractions but also to mediate its effect through multiple pathways, including increasing cyclic GMP (cGMP) levels, inhibiting L-type calcium channels, and opening big potassium (BKCa) channels. nih.gov

Studies have highlighted that the substitution pattern on the benzimidazole ring is crucial. For example, in a series of N-(biphenyl methyl) imidazoles, having a carboxylic acid group at the 2'-position of the biphenyl (B1667301) moiety was found to be essential for both high affinity to the AII receptor and oral antihypertensive potency. researchgate.net

| Derivative Class/Compound | Mechanism of Action | Experimental Model | Key Findings | Reference(s) |

| Fluorophenyl benzimidazole (FPD) | AT1 receptor blocker, cGMP elevation, L-type Ca2+ channel inhibition, BKCa channel opening | Superior mesenteric arteries (ex vivo), Spontaneously Hypertensive Rats (SHR) | Significantly decreased blood pressure and relaxed arteries in a concentration-dependent manner. | nih.gov |

| 4'-[(Benzimidazol-1-yl)methyl]biphenyl-2-carboxylic acid derivatives | AT1 receptor antagonism | Not specified | A series of compounds were developed as potent AT1 and Endothelin ET antagonists. | researchgate.net |

| 2-Phenyl substituted benzimidazoles | Vasodilation | Not specified | A series of 1-benzyl-6-nitro-2-phenyl-1H-benzo[d]imidazol-5-amine derivatives showed substantial vasodilator characteristics. | researchgate.net |

| 4'-(6-Methoxy-2-substituted-benzimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid derivatives | Angiotensin II receptor antagonism | Normotensive and cholinomimetic-hypertensized rats | Several compounds exhibited excellent antihypertensive activity. | imedpub.com |

Antidiabetic Activity

The benzimidazole scaffold has emerged as a promising framework for the development of novel antidiabetic agents. These derivatives can exert their effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ), as well as the inhibition of enzymes like α-glucosidase. nih.gov

AMPK activation is a key mechanism in antidiabetic therapy, as it stimulates glucose uptake in skeletal muscles and increases fatty acid oxidation. nih.gov Certain benzimidazole derivatives, such as compound 991 and lansoprazole (B1674482), have been shown to increase glucose transport into tissues via AMPK activation or other pathways. nih.gov Furthermore, some derivatives, like telmisartan, can act as PPARγ activators, which is another important target for treating type 2 diabetes. nih.gov

Recent studies have focused on designing multifunctional benzimidazoles. For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and evaluated as α-glucosidase inhibitors. acs.org This enzyme is involved in the digestion of carbohydrates, and its inhibition can help control postprandial hyperglycemia. Several compounds in this series showed potent inhibitory activity, with some being significantly more effective than the standard drug, acarbose (B1664774). acs.org

| Derivative/Compound | Mechanism of Action | Key Findings | Reference(s) |

| Lansoprazole and Albendazole | Potential AMPK and PPAR activation, incretin-like effects | Low-dose albendazole partially decreased glucose and HbA1c levels; high-dose lansoprazole increased insulin (B600854) levels in diabetic rats. | nih.gov |

| ex229 | AMPK activation | Stimulates glucose entry and fatty acid oxidation in skeletal muscles. | nih.gov |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (e.g., 7i, 7f, 7d) | α-glucosidase inhibition | Compounds showed potent inhibition, with IC50 values ranging from 1.05 to 49.21 µM, surpassing the standard acarbose (IC50 = 840.21 µM). | acs.org |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Benzimidazole derivatives, with their electron-rich aromatic systems, are effective scavengers of free radicals. researchgate.net Their antioxidant potential has been evaluated through various in vitro assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and inhibition of lipid peroxidation (LPO). nih.govnih.gov

The antioxidant capacity of these derivatives is highly dependent on their substitution patterns. For instance, the introduction of phenolic hydroxyl groups significantly enhances antioxidant activity. nih.gov In a study of benzimidazole hydrazones, derivatives with two hydroxyl groups on the aryl ring showed a dramatic increase in radical scavenging activity compared to those with a single hydroxyl group. nih.gov The position of these groups is also critical; a 2,4-dihydroxy substitution pattern was found to be particularly effective. nih.gov

Other studies have explored imines containing 1H-benzimidazoles. A series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were found to inhibit lipid peroxidation, with the most active compound bearing a p-bromophenyl substituent at the C2 position of the benzimidazole ring. nih.govtrdizin.gov.tr

| Derivative Class/Compound | Assay(s) Used | Key Findings | Reference(s) |

| Benzimidazole hydrazones with phenolic hydroxy groups | DPPH, FRAP, ORAC | The presence and position of hydroxyl groups on the aryl ring are crucial. Compound 7 (2,4-dihydroxy substitution) showed a 400-fold increase in DPPH activity compared to the 2-hydroxy analog. | nih.gov |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazides | Lipid Peroxidation (LPO) Inhibition | Compound 3, with a p-bromophenyl substituent at C2, showed the highest LPO inhibition (57%), comparable to the standard BHT (65%). | nih.gov |

| Benzimidazole derivatives with salicyl, oxadiazole, and 1,2,4-triazole (B32235) moieties | DPPH, ABTS•+ | Compounds 4b, 6a, 6b, 7a, and 7b demonstrated very good scavenging activity. | researchgate.net |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | Antioxidant properties | The introduction of a second hydroxyl group into the phenyl ring enhances inhibitory potency. | nih.gov |

Structure-Activity Relationship (SAR) Studies in the Context of Biological Efficacy

The biological and pharmacological efficacy of 1H-benzimidazole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. The key positions on the benzimidazole scaffold for modification are generally the N1, C2, C5, and C6 positions. mdpi.com

Substitutions at the C2 Position: The C2 position is a primary site for modification and significantly influences activity.

Antioxidant Activity: For antioxidant effects, attaching a phenyl ring with hydroxyl groups at C2 is beneficial. 4-(1H-benzimidazol-2-yl)benzene-1,3-diols (resorcinol conjugates) show potent antioxidant properties, and the introduction of a second hydroxyl group enhances this activity. nih.gov In other series, a p-bromophenyl substituent at C2 resulted in strong lipid peroxidation inhibition. nih.gov

Antihypertensive Activity: For antihypertensive action targeting the AT1 receptor, the C2 position is often occupied by a phenyl group, which can be further substituted. A fluorine group on this phenyl ring was shown to create high electron density, potentially leading to better receptor interaction. nih.gov

Substitutions at the N1 Position: The N-H group at the N1 position provides a site for introducing various substituents, which can modulate the compound's physicochemical properties and biological activity.

General Efficacy: The introduction of a benzyl (B1604629) group at the N1 position has been shown to enhance anti-inflammatory action. mdpi.com In a broad study of N,2,6-trisubstituted derivatives, N-alkylation was a key diversification step leading to potent antibacterial and anticancer agents. rsc.org

Antihypertensive Activity: For many AT1 receptor antagonists, a large biphenyl methyl group is attached at N1, with a carboxylic acid or tetrazole ring on the biphenyl moiety being critical for activity. imedpub.comresearchgate.net

Substitutions at the C5 and C6 Positions: The benzene (B151609) part of the benzimidazole ring also offers sites for modification that can fine-tune the biological response.

Antidiabetic Activity: In a series of α-glucosidase inhibitors, the core structure was 5-amino-1H-benzo[d]imidazole-2-thiol. The imine group at C5, bonded to various substituted aromatic rings, was essential for activity. Substituents on this terminal aromatic ring, such as hydroxyl and methoxy (B1213986) groups, led to the most potent compounds. acs.org

Photoprotective Activity: In a study on multifunctional benzimidazoles, the substituent at the C5 position was critical. The structure-activity relationship for UVB protection was found to be -H > -COOH > -SO3H, indicating that electron-withdrawing groups at this position are detrimental. nih.gov

A summary of key SAR findings is presented below.

| Position | Type of Substituent | Resulting Activity | Reference(s) |

| C2 | Phenyl ring with dihydroxy groups | Enhanced antioxidant activity | nih.gov |

| C2 | p-Bromophenyl group | High lipid peroxidation inhibition | nih.gov |

| N1 | Biphenyl methyl with an acidic group (e.g., -COOH) | Potent antihypertensive (AT1 antagonist) activity | imedpub.comresearchgate.netresearchgate.net |

| N1 | Benzyl group | Enhanced anti-inflammatory activity | mdpi.com |

| C5 | Arylideneamino group | Potent α-glucosidase inhibition (antidiabetic) | acs.org |

| C5 | Hydrogen (vs. -COOH or -SO3H) | Increased photoprotective (UVB filtering) activity | nih.gov |

| C6 | Methyl group (in N,2,6-trisubstituted derivatives) | Potent antibacterial and anticancer activities | rsc.org |

These SAR studies underscore that the benzimidazole nucleus is a highly "privileged structure" in medicinal chemistry, allowing for diverse modifications to achieve a wide range of pharmacological effects. nih.gov The strategic placement of different functional groups on the benzimidazole scaffold is a powerful tool for developing novel and effective therapeutic agents.

Vi. Applications in Materials Science, Supramolecular Chemistry, and Other Fields

Role as Key Building Blocks in Advanced Organic Synthesis and Chemical Research

The benzimidazole (B57391) scaffold is a privileged structure in medicinal and materials chemistry due to its resemblance to naturally occurring molecules, such as purines, and its wide range of biological and chemical activities. researchgate.net Benzimidazole derivatives serve as essential synthetic intermediates in drug discovery and the creation of functional materials. researchgate.net The chemical versatility of the benzimidazole ring allows for diverse substitutions at key positions, enabling chemists to fine-tune the properties of the resulting molecules for specific applications. researchgate.net

While direct examples detailing the extensive use of 1H-benzimidazole-2-carbonitrile as a starting material are specific, the broader class of 2-substituted benzimidazoles is fundamental in building more complex heterocyclic systems. For instance, related compounds like 1H-benzimidazole-2-acetonitriles (which feature an additional methylene (B1212753) group) are highly reactive intermediates used extensively in the synthesis of fused heterocyclic compounds, such as pyridobenzimidazoles. researchgate.net Similarly, other 2-substituted benzimidazoles, like (1H-benzimidazol-2-yl)methanol, can be readily converted into derivatives such as benzimidazole-2-carboxylic acid, which are then used in further synthetic steps. The nitrile group in this compound offers a reactive handle for various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, positioning it as a versatile synthon for creating diverse molecular architectures.

Materials Science Applications

The rigid, planar structure and electron-deficient nature of the benzimidazole core make it an attractive component for high-performance materials. Its incorporation into various material systems can lead to significant enhancements in their physical and electronic properties.

Polymers containing benzimidazole moieties are well-regarded for their exceptional thermal stability and mechanical strength. The introduction of benzimidazole-related units, such as 2H-benzimidazol-2-one, into polymer backbones can significantly increase their glass transition temperatures (Tg). nih.govfigshare.comfigshare.com For example, copolymers containing just 30 mol% of a 2H-benzimidazol-2-one unit have been shown to raise the Tg of a commercial poly(aryl ether) from 220 °C to 269 °C. nih.govfigshare.com These polymers, synthesized through N-C coupling reactions, can be processed into transparent, flexible, and creasable films, demonstrating their robust mechanical properties alongside their thermal resilience. nih.govfigshare.com The high thermal stability is attributed to the rigid, aromatic nature of the benzimidazole ring, which restricts segmental motion within the polymer chains.